

Netarsudil latanoprost fixed-dose combination efficacy

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Compound Focus: Netarsudil

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Efficacy Data Comparison

The table below summarizes key efficacy and safety findings from phase 3 clinical trials and meta-analyses for **netarsudil**/latanoprost FDC and common alternatives.

Therapy	Mean Diurnal IOP (mm Hg) Range	Mean Reduction from Baseline	Proportion of Patients Achieving ≤ 15 mm Hg	Common Adverse Events (Incidence)
Netarsudil/Latanoprost FDC [1] [2] [3]	14.8 - 16.5 mm Hg	29.1% - 33.7% [4]	42.1% - 43.5% [1] [2]	Conjunctival hyperemia (53.4%-59%) [1] [4], Instillation site pain (20%) [4], Corneal verticillata (15%) [4], Conjunctival hemorrhage (11%) [4]

Therapy	Mean Diurnal IOP (mm Hg) Range	Mean Reduction from Baseline	Proportion of Patients Achieving ≤ 15 mm Hg	Common Adverse Events (Incidence)
Netarsudil 0.02% [1] [2] [3]	17.2 - 19.8 mm Hg	-	15.8% - 22.7% [1] [2]	Conjunctival hyperemia (41.0%-42.7%) [1] [2]
Latanoprost 0.005% [1] [2] [3]	16.7 - 18.1 mm Hg	-	18.3% - 24.7% [1] [2]	Conjunctival hyperemia (14.0%-22.3%) [1] [2]
Bimatoprost/Timolol FDC [5]	Data from systematic review	-	-	-
Notable Comparators (from Systematic Review) [5]	Netarsudil/Latanoprost FDC and Bimatoprost/Timolol FDC were ranked as the two most effective therapies. Traditional therapies like latanoprost and timolol had fewer side effects.			

Experimental Protocol Overview

The efficacy data primarily comes from two pivotal, phase 3, randomized, double-masked, superiority clinical trials: **MERCURY-1** and **MERCURY-2** [1] [2] [6].

- **Study Population:** Adults diagnosed with open-angle glaucoma or ocular hypertension, with unmedicated baseline IOP greater than 20 mm Hg and less than 36 mm Hg [1] [2].
- **Intervention & Comparison:** Patients were randomized (1:1:1) to receive once-daily treatment in the evening with either:
 - **Intervention:** Netarsudil 0.02% / Latanoprost 0.005% Fixed-Dose Combination (FDC).
 - **Comparators:** Netarsudil 0.02% monotherapy or Latanoprost 0.005% monotherapy [1] [2].

- **Study Duration & Primary Endpoint:** The primary efficacy endpoint was the mean IOP measured at **8:00 AM, 10:00 AM, and 4:00 PM** at scheduled visits (Week 2, Week 6, and Month 3 in MERCURY-2; MERCURY-1 included a 12-month endpoint) [1] [2] [6]. IOP was measured using standard methods, and the study eye was typically the one with the highest baseline pressure [3].
- **Statistical Analysis:** Superiority of the FDC was concluded if it demonstrated a statistically significant lower mean IOP ($p < 0.05$) compared to *both* individual components at all 9 pre-specified time points (3 time points across 3 visits) [1] [2].

Mechanism of Action

Netarsudil/latanoprost FDC lowers IOP through a dual mechanism of action that targets two different anatomical outflow pathways in the eye, providing an additive effect [2] [7].

The following diagram illustrates these complementary pathways:

Safety and Tolerability Profile

While highly effective, the safety profile of **netarsudil**/latanoprost FDC is an important consideration for clinicians [5] [3].

- **Common Ocular Adverse Events:** The FDC is associated with a higher incidence of certain ocular adverse events compared to latanoprost monotherapy [5] [3]. These are primarily mechanism-based, linked to the Rho kinase inhibitory action of **netarsudil**, and are often mild in nature [2]. However, they can lead to treatment discontinuation in some patients [4].
- **Comparative Safety:** A 2025 network meta-analysis concluded that while **netarsudil**/latanoprost FDC and bimatoprost/timolol FDC were the most effective treatments, **traditional therapies like latanoprost 0.005% and timolol 0.5% may have fewer side effects**, including lower incidences of blurred vision, conjunctival hemorrhage, and conjunctival hyperemia [5].
- **Serious Adverse Events:** Treatment-related serious adverse events were minimal or not reported in the clinical trials [1] [2]. However, the prescribing information notes that epithelial corneal edema has been reported in some patients with pre-existing corneal endothelial dysfunction [4].

Conclusion for Clinical Practice

For researchers and drug development professionals, the data indicates:

- **Superior Efficacy:** **Netarsudil/latanoprost FDC** represents a powerful therapeutic option, achieving greater IOP reduction than its components alone and ranking among the most effective therapies available [5] [1] [2].
- **Safety Trade-off:** Its enhanced efficacy comes with a distinct tolerability profile characterized by a higher incidence of conjunctival hyperemia and other **netarsudil**-related side effects [5] [3]. The choice to use this FDC should therefore balance the need for potent IOP control against the patient's likelihood of tolerating these effects.

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